molecular formula C10H19ClN2O4 B2640356 Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate hydrochloride CAS No. 2098047-42-6

Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate hydrochloride

Cat. No.: B2640356
CAS No.: 2098047-42-6
M. Wt: 266.72
InChI Key: SADWGNZRWORJJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate hydrochloride is a chemically modified azetidine derivative featuring a methyl ester group at the 3-position of the azetidine ring and a tert-butoxycarbonyl (Boc)-protected amino group at the same position. The hydrochloride salt form enhances its solubility in polar solvents, making it advantageous for pharmaceutical synthesis and biochemical applications. This compound is frequently utilized as a building block in medicinal chemistry due to the azetidine ring’s constrained geometry, which can improve target binding specificity in drug candidates .

Properties

IUPAC Name

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4.ClH/c1-9(2,3)16-8(14)12-10(5-11-6-10)7(13)15-4;/h11H,5-6H2,1-4H3,(H,12,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADWGNZRWORJJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CNC1)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate hydrochloride typically involves the reaction of azetidine-3-carboxylic acid with tert-butyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes purification steps such as recrystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms .

Scientific Research Applications

Synthesis of Bioactive Compounds

Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate hydrochloride serves as a versatile intermediate in the synthesis of various bioactive compounds, particularly in the development of enzyme inhibitors and pharmaceuticals. Its structure allows for modifications that can enhance biological activity.

Case Study: Arginase Inhibitors
Recent studies have highlighted the synthesis of arginase inhibitors using azetidine derivatives, including those derived from this compound. These inhibitors have shown potential in treating conditions associated with elevated levels of L-arginine, such as certain cancers and cardiovascular diseases .

Protein Degradation

The compound is also utilized in the development of protein degraders, which are innovative therapeutic modalities that selectively eliminate specific proteins involved in disease processes. The incorporation of azetidine rings into these molecules can enhance their stability and efficacy in biological systems .

Peptide Synthesis

This compound is employed as a protected amino acid in peptide synthesis. The tert-butyloxycarbonyl (Boc) group provides a stable protecting group that can be easily removed under mild conditions, facilitating the assembly of complex peptides with high enantiomeric purity .

Mechanism of Action

The mechanism of action of Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

Below is a comparative analysis based on structural and empirical

Table 1: Comparative Analysis of Similar Compounds
Compound Name (CAS No.) Similarity Score Key Structural Features Functional Implications
tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride (1170108-38-9) 0.97 Boc group on aminomethyl side chain Altered steric hindrance; potential for varied bioactivity
tert-Butyl azetidine-3-carboxylate hydrochloride (53871-08-2) 0.86 tert-Butyl ester (vs. methyl ester) Enhanced hydrolytic stability; slower metabolism
1-Methylazetidine-3-carboxylic acid (875629-26-8) 0.76 Free carboxylic acid; N-methyl substitution Reduced solubility; potential for salt-free derivatization
Methyl 2-(azetidin-3-yl)acetate hydrochloride (1229705-59-2) 0.76 Acetate side chain at azetidine 3-position Increased flexibility; altered pharmacokinetics
Ethyl piperidine-3-carboxylate hydrochloride (4842-86-8) 0.79 Piperidine ring (6-membered vs. 4-membered) Reduced ring strain; broader binding profiles

Critical Observations

Impact of Ester Groups: The methyl ester in the target compound offers faster hydrolysis under basic conditions compared to tert-butyl esters (e.g., CAS 53871-08-2), making it more reactive in prodrug strategies .

Role of the Azetidine Ring :

  • Azetidine’s 4-membered ring imposes significant ring strain, enhancing binding affinity in certain targets (e.g., kinase inhibitors) compared to larger rings like piperidine (CAS 4842-86-8) .

Salt Form and Solubility :

  • Hydrochloride salts (e.g., target compound and CAS 1229705-59-2) exhibit superior aqueous solubility compared to free bases or carboxylic acid derivatives (e.g., CAS 875629-26-8), which is critical for in vivo applications .

Boc Protection :

  • The Boc group in the target compound and CAS 1170108-38-9 allows selective deprotection under acidic conditions (e.g., trifluoroacetic acid), enabling stepwise synthesis of complex molecules .

Notes on Data Consistency

  • A discrepancy exists in CAS numbers between and , where both methyl and tert-butyl azetidine-3-carboxylate hydrochlorides are listed under CAS 53871-08-2. Independent verification is recommended to resolve this conflict.

Biological Activity

Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the realms of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 2098047-42-6
  • Molecular Formula : C10H19ClN2O4
  • Molecular Weight : 266.72 g/mol
  • Purity : ≥97% .

The biological activity of this compound is largely attributed to its structural features, which include a tert-butoxycarbonyl (Boc) protecting group that enhances stability and bioavailability. The azetidine ring structure is known to facilitate interactions with biological targets, potentially influencing various biochemical pathways.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of azetidine compounds exhibit promising antimicrobial properties. For instance, related compounds have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis, with MIC values ranging from 0.5 to 8 μg/mL .

Compound Target Pathogen MIC (μg/mL)
Compound AMRSA4–8
Compound BM. tuberculosis0.5–1
Compound CM. abscessus4–8

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies have shown that azetidine derivatives can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and L1210 (murine leukemia). For example, one derivative displayed an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating significant potency .

Case Studies

  • Case Study on Antimicrobial Efficacy
    • A derivative similar to this compound was tested against various strains of Mycobacterium tuberculosis. The compound exhibited an MIC of less than 1 μg/mL against both sensitive and resistant strains, suggesting its potential as a lead compound in tuberculosis treatment .
  • Case Study on Anticancer Properties
    • In a study involving the treatment of MDA-MB-231 cells, the compound showed a strong inhibitory effect on cell proliferation compared to standard treatments. The study highlighted its potential for further development as a targeted therapy for aggressive breast cancers .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound. Preliminary data suggest that compounds in this class exhibit moderate systemic exposure with slow elimination rates, which could be beneficial for sustained therapeutic effects .

Toxicity assessments indicate that while some derivatives may cause mild skin irritation or allergic reactions in sensitive individuals, overall toxicity profiles appear acceptable at therapeutic doses .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate hydrochloride, and what challenges arise during its multi-step synthesis?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the azetidine ring. Key steps include:

  • Azetidine Core Formation : Cyclization of β-amino alcohols or alkylation of azetidine precursors, followed by carboxylation to introduce the methyl ester group .
  • Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA) to protect the amino group. Acidic workup (HCl) yields the hydrochloride salt .
  • Challenges : Steric hindrance from the tert-butoxy group may reduce reaction efficiency. Purification via column chromatography or recrystallization is critical due to polar intermediates .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the azetidine ring (δ 3.5–4.5 ppm for CH₂N), Boc group (δ 1.4 ppm for tert-butyl), and ester carbonyl (δ 170–175 ppm) .
  • HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) determines purity (>98%), while high-resolution MS validates the molecular ion ([M+H]⁺ at m/z 293.2) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in the solid state, though crystal growth is challenging due to hygroscopicity .

Q. How should this compound be stored to maintain stability, and what degradation products form under suboptimal conditions?

  • Methodological Answer :

  • Storage : At –20°C under inert gas (Ar/N₂) to prevent hydrolysis of the Boc group. Desiccants (silica gel) mitigate hygroscopicity .
  • Degradation Pathways : Acidic conditions cleave the Boc group, yielding methyl 3-aminoazetidine-3-carboxylate. Thermal stress (>100°C) may decarboxylate the ester .

Q. What are the primary biological or pharmacological applications of this compound in academic research?

  • Methodological Answer :

  • Drug Discovery : Serves as a constrained scaffold for protease inhibitors (e.g., HCV NS3/4A) or kinase modulators due to the azetidine’s rigid geometry .
  • Peptidomimetics : The Boc-protected amino group enables coupling to peptide chains via EDC/HOBt chemistry, mimicking natural amino acids in structure-activity studies .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral resolution methods are effective?

  • Methodological Answer :

  • Asymmetric Catalysis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during azetidine ring formation. Rh-catalyzed hydrogenation achieves >90% ee for stereocenters .
  • Resolution Techniques : Diastereomeric salt formation with (+)- or (–)-dibenzoyltartaric acid separates enantiomers. Chiral HPLC (Chiralpak AD-H column) validates purity .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or ring-opening reactions?

  • Methodological Answer :

  • Nucleophilic Attack : The azetidine’s strained ring undergoes ring-opening with strong nucleophiles (e.g., Grignard reagents) at the C3 position. DFT calculations predict transition-state geometries .
  • Boc Deprotection Kinetics : Acidolysis (HCl/dioxane) follows first-order kinetics, with activation energy (~25 kJ/mol) determined via Arrhenius plots .

Q. How does the compound’s stability vary under physiological vs. accelerated stress conditions (e.g., pH, temperature)?

  • Methodological Answer :

  • pH Studies : At pH 7.4 (PBS buffer), the compound remains stable for 48 hours. At pH <3, Boc cleavage occurs within 2 hours, monitored by LC-MS .
  • Thermal Degradation : TGA/DSC reveals decomposition onset at 150°C. Activation energy for ester hydrolysis is calculated via Kissinger method .

Q. What computational strategies predict the compound’s binding affinity to target proteins (e.g., kinases)?

  • Methodological Answer :

  • Docking Studies : AutoDock Vina simulates interactions with kinase ATP pockets. MM-GBSA calculates ΔG binding, validated by SPR assays .
  • MD Simulations : GROMACS models conformational flexibility, identifying key hydrogen bonds (e.g., between the carboxylate and Lys101 of EGFR) .

Q. How do analytical results from different labs reconcile conflicting data on purity or structural isomers?

  • Methodological Answer :

  • Cross-Validation : Compare 2D NMR (HSQC, HMBC) across labs to confirm connectivity. Inter-laboratory round-robin tests standardize HPLC conditions (e.g., gradient elution) .
  • Isomer Identification : Ion-mobility MS distinguishes diastereomers, while NOESY NMR resolves spatial proximity of substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.